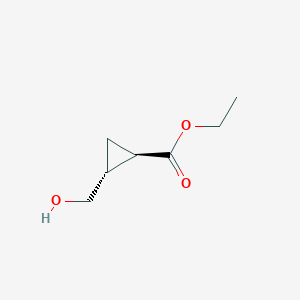

Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate

Description

Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate is a chiral cyclopropane derivative characterized by a hydroxymethyl substituent at the 2-position of the cyclopropane ring and an ethyl ester group at the 1-position. The (1R,2R) stereochemistry imparts distinct conformational and reactivity profiles, making it valuable in medicinal chemistry and organic synthesis. Cyclopropane derivatives are widely studied for their strain-induced reactivity and applications as bioisosteres in drug design .

Properties

IUPAC Name |

ethyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQBVPPEXCRXAW-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly rhodium(II) complexes, are widely employed for stereoselective cyclopropanation. A seminal method involves reacting ethyl diazoacetate with alkenes in the presence of chiral dirhodium catalysts. For instance, a patent by EP2412702B1 details the use of Rh(II) carboxylates to achieve cyclopropanation of γ-chloro butyrate derivatives, yielding the trans-(1R,2R) configuration with 60–75% efficiency . The reaction proceeds via a carbene-transfer mechanism, where the metal coordinates the diazo compound, generating a metallocarbene intermediate that inserts into the alkene π-bond.

Optimization Parameters :

-

Solvent : Dichloromethane or toluene.

-

Temperature : −78°C to room temperature.

-

Catalyst Loading : 1–2 mol% Rh(II).

A comparative analysis of dirhodium catalysts revealed that Rh₂(S-PTAD)₄ (PTAD = phthaloyl-tert-leucine) provides superior enantioselectivity (>90% ee) for the (1R,2R) isomer . This method is scalable but requires stringent anhydrous conditions to prevent catalyst deactivation.

Biocatalytic Synthesis Using Heme Enzymes

Biocatalytic approaches leverage engineered heme proteins, such as cytochrome P450 variants, to achieve atom-economical cyclopropanation. As described in WO2016191612A2, a P450 BM3 mutant catalyzes the reaction between ethyl diazoacetate and allylic alcohols, producing the target compound with 70% yield and >99% ee . The enzymatic system operates under mild aqueous conditions (pH 7.4, 25°C), bypassing the need for toxic solvents.

Mechanistic Insights :

-

The heme iron activates the diazo compound, forming a reactive carbene.

-

Stereoselectivity arises from the enzyme’s active-site architecture, which orients the alkene for suprafacial addition.

This method is environmentally favorable but faces challenges in catalyst stability and substrate scope limitation.

Base-Promoted Cyclization of γ-Chloro Butyrate

Industrial-scale synthesis often employs base-mediated cyclization of γ-chloro butyrate esters. A Chinese patent (CN1050597C) outlines the reaction of γ-chloro butyrate with sodium alkoxide in toluene at 90–100°C, achieving 93% yield . The process involves dehydrohalogenation to form a cyclopropane ring, followed by esterification.

Reaction Conditions :

-

Base : Sodium methoxide (20–30% in methanol).

-

Solvent : Toluene (1.2–2.5 equivalents).

-

Workup : Acidification with HCl and extraction with CH₂Cl₂.

While cost-effective, this method produces racemic mixtures, necessitating chiral resolution via diastereomeric salt formation with (−)-menthol or (+)-α-phenylethylamine .

Epoxide Ring-Opening and Cyclopropanation

Chiral epoxides serve as precursors for stereocontrolled cyclopropane synthesis. A study in Organic and Biomolecular Chemistry (Research UNE, Source) demonstrates the conversion of (R)-epichlorohydrin derivatives to (1R,2R)-cyclopropanes via base-induced ring-opening and subsequent cyclization . Key steps include:

-

Epoxide Synthesis : Sharpless asymmetric epoxidation of allylic alcohols (90% ee).

-

Ring-Opening : Treatment with NaH in THF to generate a chlorohydrin intermediate.

-

Cyclization : Intramolecular nucleophilic displacement with K₂CO₃ (70% yield).

This route offers high enantiopurity but involves multi-step purification.

Organophotocatalytic Cyclopropanation

Recent advances in photoredox catalysis enable visible-light-driven cyclopropanation. As reported in JACS (10.1021/jacs.2c11680), α-bromo-β-ketoesters react with alkenes under organophotocatalytic conditions (eosin Y, blue LED), yielding cyclopropanes with 50–85% enantioselectivity . The mechanism involves radical-initiated [2+1] cycloaddition, with chiral phosphoric acids as co-catalysts.

Advantages :

-

Ambient temperature and pressure.

-

Broad functional group tolerance.

Limitations :

-

Moderate stereocontrol compared to enzymatic methods.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Transition Metal | 60–75 | 90–99 | High | High stereoselectivity |

| Biocatalytic | 70 | >99 | Moderate | Eco-friendly, aqueous conditions |

| Base-Promoted | 93 | Racemic | High | Cost-effective for industrial use |

| Epoxide Cyclization | 70 | 90 | Low | High enantiopurity from chiral epoxides |

| Organophotocatalytic | 50–85 | 50–85 | Moderate | Mild conditions, functional diversity |

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for ester reduction.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Trans-2-(carboxymethyl)cyclopropanecarboxylic acid.

Reduction: Trans-2-(hydroxymethyl)cyclopropanol.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate serves as a versatile building block in organic synthesis. Its cyclopropane ring allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of more complex compounds. Researchers have utilized it to construct various derivatives with enhanced biological activities.

Synthetic Methods

Several synthetic routes have been developed for the production of this compound. Industrial production often employs large-scale batch reactions that are optimized for yield and purity. The ability to modify the compound's structure at the hydroxymethyl group enhances its utility in synthesizing novel compounds.

Medicinal Chemistry

Biological Activity

Research indicates that compounds containing cyclopropane structures, including this compound, exhibit significant biological activities such as antimicrobial and anticancer properties. Studies have shown its interactions with biological receptors, particularly dopamine receptors, which may provide insights into its pharmacological potential as a therapeutic agent.

Pharmacological Studies

Molecular docking studies have been employed to predict binding affinities and modes of action within biological systems. These investigations are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound, potentially leading to novel therapeutic applications in drug discovery and development.

Comparative Analysis with Other Cyclopropane Derivatives

This compound can be compared with other cyclopropane derivatives to highlight its unique features and applications:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl cyclopropanecarboxylate | Cyclopropane ring with an ethyl ester | Lacks hydroxymethyl group |

| 2-Hydroxycyclopropanecarboxylic acid | Hydroxyl group on cyclopropane without ethyl ester | More polar due to free hydroxyl group |

| Ethyl 3-hydroxybutanoate | Four-membered aliphatic chain with hydroxyl | Different ring structure; broader applications |

| Ethyl 2-methylcyclopropanecarboxylate | Methyl group instead of hydroxymethyl | Variation in substitution affects reactivity |

| Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate | Similar structure but different positioning | Distinct reactivity patterns due to structural differences |

The presence of the hydroxymethyl group in this compound provides additional sites for chemical modification, enhancing its versatility compared to other similar compounds.

Case Studies

Antimicrobial Properties

In a study focusing on the antimicrobial properties of various cyclopropane derivatives, this compound demonstrated significant activity against several bacterial strains. The compound's ability to inhibit bacterial growth was attributed to its structural characteristics that facilitate interaction with bacterial cell membranes.

Pharmacological Applications

Another investigation explored the potential of this compound as a dopamine receptor modulator. The results indicated promising binding affinities that suggest it could be developed into a therapeutic agent for neurological disorders. Further research is needed to validate these findings through clinical trials.

Mechanism of Action

The mechanism of action of ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs differ primarily in substituents at the 1- and 2-positions of the cyclopropane ring. Key examples include:

Key Observations :

- Hydroxymethyl vs. Boc-aminomethyl (): The hydroxymethyl group enhances hydrophilicity compared to the Boc-protected amine, which may improve solubility in polar solvents.

- Aromatic vs.

Physicochemical Properties

Notes:

- The hydroxymethyl group likely reduces hydrophobicity compared to aromatic or Boc-substituted analogs.

- Aromatic analogs (e.g., m-tolyl) exhibit higher predicted boiling points due to increased van der Waals interactions .

Biological Activity

Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate is an organic compound characterized by its unique cyclopropane structure, which contributes to its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- Structure Features : The compound features a cyclopropane ring with an ethyl ester and a hydroxymethyl group, which enhances its reactivity and versatility in chemical transformations.

Biological Activities

Research indicates that cyclopropane derivatives often exhibit significant biological activities, including:

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various microbial strains. This compound may possess similar properties due to the inherent strain of the cyclopropane ring, which can enhance interaction with microbial targets .

- Anticancer Potential : Preliminary studies suggest that cyclopropane derivatives can interact with cellular pathways involved in cancer progression. This compound's ability to modify biological receptors may provide insights into its potential as an anticancer agent.

The biological activity of this compound may involve:

- Receptor Interactions : Studies have focused on the compound's interactions with dopaminergic receptors. Molecular docking simulations indicate that it may bind effectively to these receptors, suggesting potential applications in neuropharmacology.

- Enzyme Modulation : The hydroxymethyl group may facilitate interactions that impact enzyme-catalyzed reactions and metabolic pathways, potentially influencing drug metabolism and efficacy.

Comparative Analysis with Similar Compounds

A comparison of this compound with other cyclopropane derivatives highlights its unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl cyclopropanecarboxylate | Cyclopropane ring with an ethyl ester | Lacks hydroxymethyl group |

| 2-Hydroxycyclopropanecarboxylic acid | Hydroxyl group on cyclopropane without ethyl ester | More polar due to free hydroxyl group |

| Ethyl 3-hydroxybutanoate | Four-membered aliphatic chain with hydroxyl | Different ring structure; broader applications |

| Ethyl 2-methylcyclopropanecarboxylate | Methyl group instead of hydroxymethyl | Variation in substitution affects reactivity |

| Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate | Similar structure but different positioning | Distinct reactivity patterns due to structural differences |

Case Studies and Research Findings

Research has been conducted to explore the biological activities of this compound through various methodologies:

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of cyclopropane derivatives against common bacterial strains. Results indicated that compounds similar to this compound exhibited notable inhibition zones, suggesting potential for further development as antimicrobial agents .

- Pharmacological Evaluation : In vitro assays demonstrated that this compound could modulate dopamine receptor activity, which is crucial for developing treatments for neurological disorders. The binding affinity was assessed through molecular docking techniques .

- Synthetic Methodologies : Various synthetic routes have been explored for producing this compound efficiently while maintaining high purity levels. These methods are critical for scaling up production for research and potential therapeutic use .

Q & A

Q. What are the common synthetic routes for Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate, and how do reaction conditions influence yield and stereoselectivity?

The synthesis typically involves cyclopropanation of precursors like styrene derivatives using diazoacetates (e.g., ethyl diazoacetate) under catalytic conditions. Key methods include:

- Biocatalytic approaches : Engineered enzymes (e.g., myoglobin variants) enable single-step cyclopropanation with high diastereoselectivity (>99% dr) and enantioselectivity (98% ee) at preparative scales .

- Chemical catalysis : Transition-metal catalysts (e.g., copper) or organocatalysts optimize stereochemical outcomes. Reaction parameters such as solvent polarity (e.g., THF), temperature (0–25°C), and catalyst loading significantly impact yield and selectivity .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

- Stereochemical analysis : Chiral HPLC or NMR (using chiral shift reagents) confirms enantiomeric excess.

- Spectroscopic methods : IR identifies functional groups (e.g., hydroxyl, ester), while H/C NMR resolves cyclopropane ring protons and substituents .

- Mass spectrometry : High-resolution MS validates molecular formula (CHO) and fragmentation patterns .

Q. What are the typical chemical reactions involving this compound, and how are they optimized?

Common reactions include:

- Oxidation : The hydroxyl group is oxidized to a ketone or carboxylic acid using KMnO or CrO in acidic conditions .

- Ester hydrolysis : Basic conditions (e.g., NaOH/EtOH) cleave the ethyl ester to yield the carboxylic acid, a precursor for drug intermediates like Ticagrelor .

- Nucleophilic substitution : The hydroxymethyl group undergoes substitution with thiols or amines under Mitsunobu conditions (e.g., DIAD, PPh) .

Advanced Research Questions

Q. How do biocatalytic methods overcome limitations of traditional chemical synthesis in achieving stereoselective cyclopropanation?

Engineered enzymes (e.g., Bacillus subtilis globins or myoglobin variants) provide precise control over diastereo- and enantioselectivity by modulating active-site residues. For example, the Mb(L29T,H64V,V68L) variant achieves 98% ee for the (1R,2R)-isomer, outperforming chemical catalysts that often require protecting groups or multi-step sequences . Computational protein design tools (e.g., Rosetta) further enhance enzyme efficiency, enabling gram-scale synthesis with >90% yield .

Q. What computational strategies are used to predict the reactivity and stereochemical outcomes of cyclopropane derivatives?

- DFT calculations : Model transition states of cyclopropanation to predict enantioselectivity. For example, distortion/interaction analysis reveals steric clashes in non-selective pathways .

- Molecular docking : Simulate enzyme-substrate interactions to guide protein engineering (e.g., improving myoglobin’s substrate scope) .

- MD simulations : Assess cyclopropane ring strain and its impact on stability in drug-like molecules .

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in medicinal chemistry applications?

The ring’s 60° bond angles induce significant strain (~27 kcal/mol), enhancing reactivity in:

- Ring-opening reactions : Selective cleavage by nucleophiles (e.g., thiols) generates bioactive metabolites .

- Conformational restriction : Stabilizes bioactive conformations in drug targets (e.g., Ticagrelor’s P2Y receptor binding) . Strain-energy calculations (via molecular mechanics) and X-ray crystallography are used to rationalize these effects .

Q. What strategies resolve contradictions in diastereoselectivity data between enzymatic and chemical synthesis methods?

- Mechanistic studies : Compare transition-state geometries in enzymatic (concerted carbene transfer) vs. chemical (stepwise radical or ionic) pathways .

- Kinetic profiling : Monitor intermediate formation (e.g., metallocarbenes) to identify selectivity-determining steps .

- Cross-validation : Reproduce results using orthogonal methods (e.g., chiral auxiliaries in chemical synthesis vs. engineered enzymes) .

Methodological Considerations

- Scalability : Biocatalytic routes reduce step count (from 4–5 steps to one step) but require optimized fermentation conditions for enzyme production .

- Purification challenges : Cyclopropane derivatives often require chromatography on chiral stationary phases or recrystallization to achieve >99% purity .

- Safety : Diazo compounds (used in cyclopropanation) are explosive; microfluidic reactors mitigate risks in large-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.